5-(Benzyloxy)pyrazine-2-carboxylic acid
Description
5-(Benzyloxy)pyrazine-2-carboxylic acid is a pyrazine derivative featuring a benzyloxy (-OCH₂C₆H₅) substituent at the 5-position and a carboxylic acid (-COOH) group at the 2-position of the pyrazine ring. Pyrazine derivatives are of significant interest in medicinal chemistry due to their structural versatility and bioactivity.
Properties
IUPAC Name |
5-phenylmethoxypyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-12(16)10-6-14-11(7-13-10)17-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTKYFPCWJAPRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=C(N=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1410093-53-6 | |
| Record name | 5-(benzyloxy)pyrazine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)pyrazine-2-carboxylic acid typically involves the reaction of pyrazine derivatives with benzyl alcohol under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)pyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2,5-dicarboxylic acid, while reduction could produce 5-(benzyloxy)pyrazine-2-methanol.
Scientific Research Applications
5-(Benzyloxy)pyrazine-2-carboxylic acid has a range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-(Benzyloxy)pyrazine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects or other biological activities.
Comparison with Similar Compounds
Comparison with Similar Pyrazine-2-carboxylic Acid Derivatives
Structural and Physicochemical Properties
The substituent on the pyrazine ring critically influences physicochemical properties such as solubility, lipophilicity, and steric bulk. Below is a comparative analysis of key derivatives:
| Compound Name | Molecular Formula | Molecular Weight | Substituent | Key Properties |
|---|---|---|---|---|
| 5-(Benzyloxy)pyrazine-2-carboxylic acid | C₁₂H₁₀N₂O₃ | 234.22 | Benzyloxy (-OCH₂C₆H₅) | High lipophilicity; aromatic π-π interactions |
| 5-(Difluoromethyl)pyrazine-2-carboxylic acid | C₆H₄F₂N₂O₂ | 186.11 | Difluoromethyl (-CF₂H) | Enhanced lipophilicity; metabolic stability |
| 5-(tert-Butyl)pyrazine-2-carboxylic acid | C₉H₁₂N₂O₂ | 180.20 | tert-Butyl (-C(CH₃)₃) | Steric hindrance; reduced solubility |
| 5-Methoxy-2-pyrazinecarboxylic acid | C₆H₆N₂O₃ | 154.12 | Methoxy (-OCH₃) | Moderate lipophilicity; smaller substituent |
| 5-(but-2-ynyloxy)pyrazine-2-carboxylic acid | C₉H₈N₂O₃ | 192.17 | Butynyloxy (-O-C≡CCH₂) | Alkynyl group; potential reactivity |
Key Observations :
- Lipophilicity : Benzyloxy and difluoromethyl groups increase lipophilicity, favoring membrane penetration, while methoxy retains moderate polarity .
- Electronic Effects : Electron-withdrawing groups (e.g., -CF₂H) enhance acidity of the carboxylic acid, while electron-donating groups (e.g., -OCH₃) reduce it .
Antimicrobial Activity
- Electron-Withdrawing Substituents: Derivatives with -Cl, -F, or -NO₂ groups exhibit improved antitubercular activity (MIC = 50–100 µg/mL) compared to unsubstituted pyrazinamide (MIC > 100 µg/mL) . The benzyloxy group, though electron-donating, may compensate through increased lipophilicity, enabling better cellular uptake.
Biological Activity
5-(Benzyloxy)pyrazine-2-carboxylic acid is a pyrazine derivative that has gained attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
This compound (C12H10N2O3) is synthesized through the reaction of pyrazine derivatives with benzyl alcohol, typically using a base like sodium hydroxide or potassium carbonate in organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The compound's structure allows for various chemical reactions, including oxidation and substitution, which can lead to the formation of different derivatives.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The compound's benzyloxy group enhances its reactivity and may influence its affinity for these targets.
Antifungal and Antibacterial Properties
In vitro assays have demonstrated that related pyrazine derivatives possess antifungal and antibacterial properties. For instance, certain substituted pyrazines have been tested for their ability to inhibit fungal growth and bacterial infections, indicating that this compound may also exhibit similar activities .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Research has shown that modifications to the pyrazine ring and substituents can significantly affect antimicrobial potency and selectivity. For example, the presence of lipophilic groups has been correlated with increased antimycobacterial activity .
Case Studies
- Antimycobacterial Evaluation : A study evaluated various substituted N-benzylpyrazine-2-carboxamides for their activity against Mycobacterium tuberculosis. Compounds were characterized by their MIC values, revealing that structural modifications could enhance activity against resistant strains .
- Antifungal Activity : Another investigation focused on the antifungal properties of substituted pyrazines, demonstrating that certain derivatives effectively inhibited growth in Trichophyton mentagrophytes, providing insights into potential therapeutic applications for fungal infections .
Research Findings Summary
| Property | Findings |
|---|---|
| Chemical Formula | C12H10N2O3 |
| Synthesis Method | Reaction with benzyl alcohol in basic conditions |
| Antimycobacterial MIC | As low as 6.25 µg/mL against M. tuberculosis |
| Antifungal Activity | Effective against T. mentagrophytes |
| Mechanism of Action | Interaction with enzymes and receptors |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
